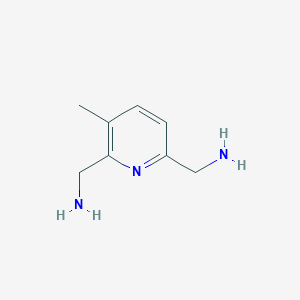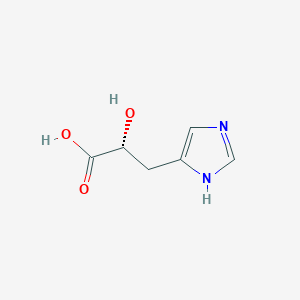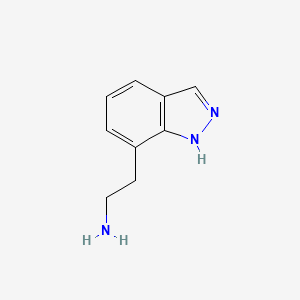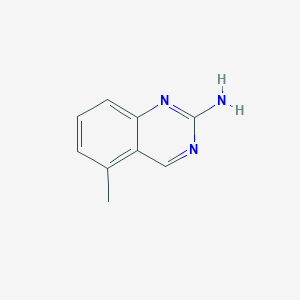
(3-Methylpyridine-2,6-diyl)dimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(aminometil)-3-metilpiridina es un compuesto orgánico con la fórmula molecular C8H13N3. Es un derivado de la piridina, donde el anillo de piridina se sustituye con un grupo metilo en la tercera posición y dos grupos aminometilo en las posiciones segunda y sexta.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Bis(aminometil)-3-metilpiridina típicamente implica la reacción de 3-metilpiridina con formaldehído y amoníaco. La reacción procede a través de una serie de pasos, incluyendo la formación de compuestos intermedios, que luego se convierten en el producto final bajo condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un catalizador, como un catalizador heterogéneo a base de óxido, a temperaturas elevadas .
Métodos de Producción Industrial
La producción industrial de Bis(aminometil)-3-metilpiridina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el flujo continuo de reactivos sobre un lecho de catalizador, con un control cuidadoso de la temperatura y la presión para optimizar el rendimiento y la pureza. El producto final se purifica luego utilizando técnicas como la destilación y la recristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones
Bis(aminometil)-3-metilpiridina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas correspondientes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4).
Sustitución: Los nucleófilos como los haluros y las aminas se utilizan comúnmente en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación típicamente produce N-óxidos, mientras que la reducción produce aminas primarias o secundarias .
Aplicaciones Científicas De Investigación
Bis(aminometil)-3-metilpiridina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en la producción de agroquímicos, tintes y polímeros.
Mecanismo De Acción
El mecanismo de acción de Bis(aminometil)-3-metilpiridina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación y el contexto específico de uso. Por ejemplo, en sistemas biológicos, puede interactuar con proteínas involucradas en la transducción de señales o vías metabólicas .
Comparación Con Compuestos Similares
Compuestos Similares
3-Metilpiridina: Un precursor de Bis(aminometil)-3-metilpiridina, utilizado en la síntesis de varios derivados de piridina.
2,6-Dimetilpiridina: Otro derivado de piridina con diferentes patrones de sustitución, lo que lleva a propiedades químicas y aplicaciones distintas.
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
[6-(aminomethyl)-5-methylpyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H13N3/c1-6-2-3-7(4-9)11-8(6)5-10/h2-3H,4-5,9-10H2,1H3 |
Clave InChI |
OTVAQTQUSRUZNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1)CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)


![5,9-Dimethylspiro[3.5]non-5-EN-1-one](/img/structure/B11919364.png)

![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)






